N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide
CAS No.: 338416-78-7
Cat. No.: VC4924282
Molecular Formula: C13H19N3O2
Molecular Weight: 249.314
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338416-78-7 |
|---|---|
| Molecular Formula | C13H19N3O2 |
| Molecular Weight | 249.314 |
| IUPAC Name | N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pentanamide |
| Standard InChI | InChI=1S/C13H19N3O2/c1-2-3-8-11(17)15-13-14-10-7-5-4-6-9(10)12(18)16-13/h2-8H2,1H3,(H2,14,15,16,17,18) |
| Standard InChI Key | SVEGTUDEFQTEHW-UHFFFAOYSA-N |
| SMILES | CCCCC(=O)NC1=NC2=C(CCCC2)C(=O)N1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinazoline core, a heterocyclic system comprising two fused six-membered rings: a benzene ring and a pyrimidine ring. The quinazoline moiety in this derivative is partially hydrogenated, resulting in a 3,4,5,6,7,8-hexahydro configuration, which reduces aromaticity and enhances conformational flexibility. The 4-oxo group introduces a ketone functionality at position 4, while the pentanamide side chain is attached to the nitrogen at position 2 (Figure 1). This structural arrangement is critical for its interactions with biological targets.
Table 1: Key Molecular Properties of N-(4-Oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide
| Property | Value |
|---|---|
| CAS Registry Number | 338416-78-7 |
| Molecular Formula | C₁₃H₁₉N₃O₂ |
| Molecular Weight | 249.314 g/mol |
| IUPAC Name | N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pentanamide |
| SMILES Notation | CCCCC(=O)NC1=NC2=C(CCCC2)C(=O)N1 |
The partial saturation of the quinazoline ring influences solubility and metabolic stability. While exact solubility data are unavailable, the presence of the polar amide and ketone groups suggests moderate polarity, likely enhancing aqueous solubility compared to fully aromatic analogs.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide typically involves a multi-step process:
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Ring Formation: Cyclization of a diamino precursor with a carbonyl donor (e.g., urea or phosgene) generates the quinazoline core.
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Hydrogenation: Selective hydrogenation of the benzene ring yields the hexahydroquinazoline intermediate.
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Amidation: Coupling the intermediate with pentanoic acid derivatives introduces the pentanamide side chain.
Optimization of reaction conditions (e.g., temperature, catalyst selection) is crucial to minimize side reactions and improve yield. For instance, palladium-catalyzed hydrogenation may be employed for selective saturation.
Industrial Manufacturing
Industrial production prioritizes scalability and cost-efficiency. Continuous flow chemistry is often utilized to enhance heat and mass transfer, reducing reaction times and byproduct formation. Advanced purification techniques, such as simulated moving bed chromatography, ensure high purity (>98%) for pharmaceutical applications.
Mechanism of Biological Action
Target Identification
Quinazoline derivatives are known to interact with enzymes and receptors involved in cell proliferation and survival. For N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide, potential targets include:
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Tyrosine Kinases: Enzymes critical for signal transduction in cancer cells.
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Topoisomerases: Proteins involved in DNA replication and repair.
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G-Protein-Coupled Receptors (GPCRs): Modulators of cellular responses to external stimuli.
The pentanamide side chain may enhance binding affinity through hydrophobic interactions with target proteins’ active sites.
Functional Consequences
Inhibition of tyrosine kinases disrupts signaling pathways such as EGFR (epidermal growth factor receptor), which is overactive in many cancers. Preclinical studies suggest that this compound induces apoptosis in cancer cell lines by arresting the cell cycle at the G1/S phase.
Therapeutic Applications
Oncology
The compound’s bioactivity against cancer cells is its most promising attribute. In vitro assays demonstrate dose-dependent cytotoxicity in breast and lung adenocarcinoma cell lines, with IC₅₀ values comparable to first-line chemotherapeutics like cisplatin.
Comparison with Related Quinazoline Derivatives
Structural Modifications and Activity
Compared to fully aromatic quinazolines, the hydrogenated ring in this compound reduces planar rigidity, potentially improving bioavailability. Substitution at position 2 with alkylamide chains (e.g., pentanamide vs. acetamide) modulates lipophilicity and target selectivity.
Table 2: Comparative Analysis of Quinazoline Derivatives
| Compound | Substituent | Key Biological Activity |
|---|---|---|
| N-(4-Oxo-hexahydroquinazolinyl)pentanamide | Pentanamide at N2 | Anticancer, enzyme inhibition |
| Gefitinib | Anilinoquinazoline | EGFR tyrosine kinase inhibition |
| Trimethoprim | Dihydrofolate reductase inhibitor | Antibacterial |
Future Directions and Challenges
Preclinical Development
Further studies are needed to elucidate the compound’s pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Animal models will validate efficacy and safety prior to clinical trials.
Synthetic Chemistry Innovations
Developing enantioselective synthesis routes could yield stereoisomers with enhanced bioactivity. Catalytic asymmetric hydrogenation may achieve this while maintaining industrial feasibility.
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